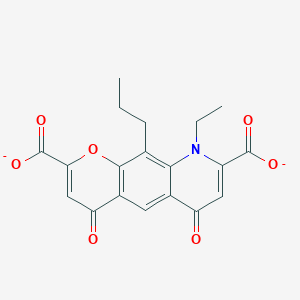
Nedocromil(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nedocromil(2-) is a carboxylic acid dianion. It is a conjugate base of a nedocromil.
Scientific Research Applications
Asthma Management
Nedocromil sodium has been developed for the management of bronchial asthma. Clinical trials have demonstrated its efficacy in improving symptoms and reducing the use of bronchodilators in patients with asthma. This includes its ability to protect against exercise-induced bronchoconstriction and management of reversible obstructive airways disease (Lal et al., 1984; Gonzalez & Brogden, 1987; Brogden & Sorkin, 1993).
Inflammatory Cell Inhibition
Nedocromil sodium has been shown to inhibit activation and mediator release from various inflammatory cells like eosinophils, neutrophils, and mast cells. This action is particularly significant in its ability to manage symptoms in asthma and potentially other allergic reactions (Moqbel et al., 1988; Shaw & Kay, 1985).
Bronchoconstriction Prevention
Studies have indicated that nedocromil sodium is effective in preventing bronchoconstriction induced by various stimuli such as sulfur dioxide and allergens. This is beneficial in reducing asthma symptoms triggered by environmental factors (Dixon et al., 1987; Svendsen et al., 1986).
Steroid Sparing Effect
Nedocromil sodium has been studied for its potential to reduce the need for inhaled steroids in asthmatic patients. This steroid-sparing effect can be significant in managing long-term asthma treatment (Wong et al., 1993; Rebuck et al., 1990).
Chloride Transport Inhibition
Nedocromil sodium has the capability to inhibit chloride ion flux in various cell types, including mast cells and epithelial cells. This mechanism may contribute to its efficacy in treating asthma by preventing responses such as mast-cell degranulation and effects on airway osmolarity (Alton & Norris, 1996).
Allergic Conjunctivitis Treatment
It has also been effective in treating allergic conjunctivitis, showing rapid onset of action and relief of symptoms with its anti-inflammatory properties (Knottnerus et al., 1993).
properties
Molecular Formula |
C19H15NO7-2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C19H17NO7/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26)/p-2 |
InChI Key |
RQTOOFIXOKYGAN-UHFFFAOYSA-L |
SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-] |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




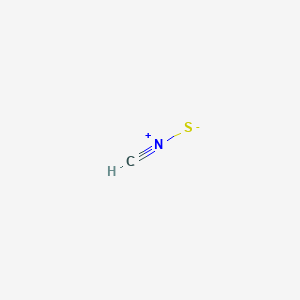
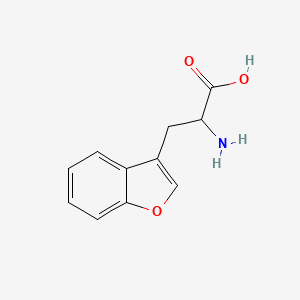
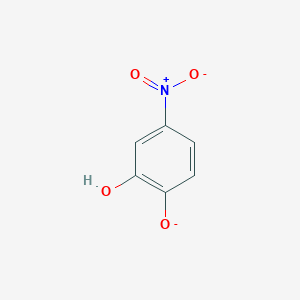
![2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B1231502.png)
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B1231504.png)


![2-[1-(Phenylsulfonyl)propyl]benzoic acid](/img/structure/B1231508.png)
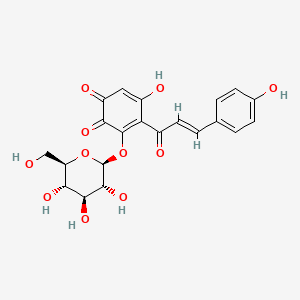
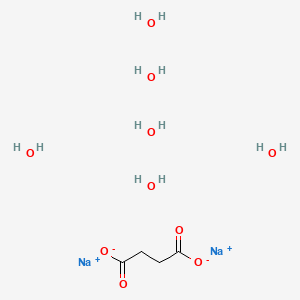

![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)